Cas no 1803593-69-2 (3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine)

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine structure
1803593-69-2 structure
商品名:3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine
CAS番号:1803593-69-2
MF:C13H12N2OS
メガワット:244.312181472778
CID:4616983
PubChem ID:75454363

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine 化学的及び物理的性質

名前と識別子

    • Methanone, (2-amino-5,6-dihydro-4H-cyclopenta[b]thien-3-yl)-4-pyridinyl-
    • 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
    • 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine
    • インチ: 1S/C13H12N2OS/c14-13-11(9-2-1-3-10(9)17-13)12(16)8-4-6-15-7-5-8/h4-7H,1-3,14H2
    • InChIKey: UFWQOIUSHXQVKK-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(N)SC2CCCC=21)(C1C=CN=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 244.067
  • どういたいしつりょう: 244.067
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 304
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.2A^2

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-134232-0.25g
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
0.25g
$216.0 2025-02-21
Enamine
EN300-134232-0.05g
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
0.05g
$101.0 2025-02-21
Enamine
EN300-134232-10.0g
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
10.0g
$2269.0 2025-02-21
Enamine
EN300-134232-0.5g
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
0.5g
$407.0 2025-02-21
Enamine
EN300-134232-500mg
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
500mg
$407.0 2023-09-30
Enamine
EN300-134232-250mg
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
250mg
$216.0 2023-09-30
Enamine
EN300-134232-100mg
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95.0%
100mg
$152.0 2023-09-30
A2B Chem LLC
AV54792-10g
3-(Pyridine-4-carbonyl)-4h,5h,6h-cyclopenta[b]thiophen-2-amine
1803593-69-2 95%
10g
$2424.00 2024-04-20
A2B Chem LLC
AV54792-100mg
3-(Pyridine-4-carbonyl)-4h,5h,6h-cyclopenta[b]thiophen-2-amine
1803593-69-2 95%
100mg
$195.00 2024-04-20
1PlusChem
1P01A79K-2.5g
3-(pyridine-4-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine
1803593-69-2 95%
2.5g
$1334.00 2025-03-04

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine 関連文献

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amineに関する追加情報

Introduction to 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine (CAS No. 1803593-69-2)

3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 1803593-69-2, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of cyclopentabthiophenes, which are known for their unique structural and electronic properties, making them valuable scaffolds in drug design and advanced material development.

The structural framework of 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine integrates a pyridine moiety with a cyclopentabthiophene core. The pyridine ring at the 4-position introduces a carbonyl group, which can participate in various chemical reactions such as condensation, hydrogenation, or metal coordination. This feature enhances the compound's versatility in synthetic chemistry and its potential utility in medicinal applications.

The cyclopentabthiophene core itself is a fused system of five-membered rings containing sulfur atoms. Such structures are known for their stability and ability to exhibit π-conjugation, which is highly desirable in materials that require charge transport properties. Recent studies have highlighted the role of cyclopentabthiophenes in developing organic semiconductors and light-emitting diodes (OLEDs), where their electron-deficient nature contributes to efficient charge mobility.

In the realm of pharmaceutical research, 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine has been explored as a potential intermediate in the synthesis of bioactive molecules. The combination of the pyridine and thiophene moieties provides multiple sites for functionalization, allowing chemists to tailor the compound's pharmacological properties. For instance, modifications at the amine group (2-position) can influence solubility and metabolic stability, while the carbonyl group at the pyridine ring offers opportunities for further derivatization.

Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of such compounds. Molecular modeling studies suggest that 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine may interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions are critical for drug-receptor binding affinity and selectivity. Furthermore, its rigid aromatic structure may contribute to high binding entropy, enhancing overall binding stability.

The synthesis of 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. The use of palladium catalysts has been reported to facilitate cross-coupling reactions between the pyridine and thiophene units efficiently.

One of the most compelling aspects of this compound is its potential application in medicinal chemistry. Researchers have hypothesized that derivatives of 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine could exhibit antimicrobial or anti-inflammatory properties. The presence of both electron-donating (thiophene) and electron-withdrawing (pyridine) groups creates a balance that may enhance bioactivity against certain pathogens or inflammatory mediators.

Moreover, the material science applications of this compound are equally promising. Its ability to form stable π-conjugated systems makes it a candidate for organic photovoltaics (OPVs) and other electronic devices. In these applications, the cyclopentabthiophene core contributes to light absorption efficiency while the pyridine moiety improves charge transport properties.

The growing interest in 3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine has led to several patents being filed by pharmaceutical companies exploring its derivatives as drug candidates. These patents often highlight novel synthetic methodologies and specific applications in treating neurological disorders or chronic inflammatory conditions. The compound's structural features make it an attractive starting point for designing molecules with enhanced pharmacokinetic profiles.

In conclusion,3-(Pyridine-4-carbonyl)-4H,5H,6H-cyclopentabthiophen-2-amine (CAS No. 1803593-69-2) represents a versatile compound with significant potential across multiple scientific disciplines. Its unique structural attributes enable diverse applications in pharmaceuticals and advanced materials. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to play an important role in future innovations.

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